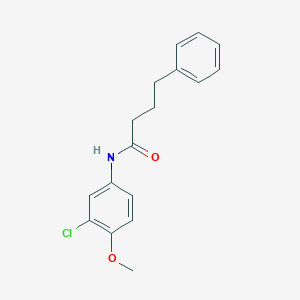![molecular formula C21H24Cl2N2O3 B297538 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide](/img/structure/B297538.png)
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide, also known as DCPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide is not fully understood. However, it has been suggested that it exerts its effects by modulating the activity of ion channels, particularly the TRPC3 channel. This compound has been shown to activate TRPC3 channels, leading to an increase in intracellular calcium levels and subsequent downstream signaling events.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the production of pro-inflammatory cytokines. Additionally, this compound has been found to modulate synaptic plasticity and improve learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has been extensively studied, and its effects have been well-characterized. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on ion channels can be complex, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease. This compound has been found to improve learning and memory in animal models, and further research could explore its potential as a treatment for cognitive impairment. Additionally, this compound's effects on ion channels could be further investigated to better understand its mechanism of action and potential therapeutic applications. Finally, the development of more water-soluble forms of this compound could improve its efficacy and ease of use in vivo.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenol with pentyloxybenzaldehyde, followed by the reaction of the resulting product with propanohydrazide. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C21H24Cl2N2O3 |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-(2-pentoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H24Cl2N2O3/c1-3-4-7-12-27-19-9-6-5-8-16(19)14-24-25-21(26)15(2)28-20-11-10-17(22)13-18(20)23/h5-6,8-11,13-15H,3-4,7,12H2,1-2H3,(H,25,26)/b24-14+ |
Clé InChI |
LKZUHSQGCGITLW-ZVHZXABRSA-N |
SMILES isomérique |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCCCCOC1=CC=CC=C1C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)
![4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
